{[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine
Description
{[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine is a secondary amine characterized by a cyclobutane ring substituted with a methoxymethyl group and a methylamine moiety. Its molecular formula is C₇H₁₅NO, and its structure confers unique steric and electronic properties due to the strained cyclobutane ring and the polar methoxymethyl substituent. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a building block for complex molecules or a ligand in biochemical assays .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-[1-(methoxymethyl)cyclobutyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H17NO/c1-9-6-8(7-10-2)4-3-5-8/h9H,3-7H2,1-2H3 |
InChI Key |
RQHALIKHNKJFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCC1)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine typically involves the reaction of cyclobutylmethylamine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carbonyl compounds.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones
Reduction: Primary or secondary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, {[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of cyclobutyl-containing amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s reactivity and structural features make it a candidate for drug design and discovery, particularly in the synthesis of novel therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to create new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which {[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine exerts its effects involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, while the amine group can form covalent bonds with electrophilic centers. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Features
| Compound Name | Molecular Formula | Key Substituents | Structural Uniqueness |
|---|---|---|---|
| {[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine | C₇H₁₅NO | Cyclobutane + methoxymethyl + methylamine | Combines a strained cyclobutane ring with a polar methoxymethyl group. |
| (1-Methoxy-3,3-dimethylcyclobutyl)methylamine | C₉H₁₉NO | Cyclobutane + methoxy + two methyl groups | Additional methyl groups at C3 enhance steric bulk, potentially affecting receptor binding . |
| (Cyclobutylmethyl)(methyl)amine | C₆H₁₃N | Cyclobutane + methylamine | Simpler structure; lacks methoxymethyl group, reducing polarity and hydrogen bonding capacity . |
| 1-(2-Methoxyethyl)cyclobutan-1-amine hydrochloride | C₇H₁₄ClNO | Cyclobutane + methoxyethyl + HCl salt | Hydrochloride salt improves aqueous solubility; methoxyethyl chain increases flexibility . |
| 1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride | C₁₂H₁₈ClNO | Cyclobutane + 2-methoxyphenyl + HCl salt | Aromatic ring introduces π-π stacking potential; HCl salt enhances bioavailability . |
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., compounds from ) exhibit higher water solubility due to ionic character. Methoxymethyl and methoxyethyl groups enhance polarity compared to non-polar analogs like (Cyclobutylmethyl)(methyl)amine .
- Aromatic derivatives (e.g., phenyl-substituted compounds) may exhibit UV sensitivity due to conjugated π-systems .
Key Research Findings
- Receptor Specificity: Methoxymethyl-substituted cyclobutylamines (e.g., ) show higher selectivity for monoamine transporters compared to non-substituted analogs .
- Pharmacokinetics : Hydrochloride salts (e.g., ) demonstrate improved oral bioavailability in rodent models, with longer half-lives due to enhanced solubility.
- Toxicity : Cyclobutane derivatives with bulky substituents (e.g., 3,3-dimethyl groups in ) exhibit lower acute toxicity in vivo compared to simpler amines.
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP | Water Solubility (mg/mL) |
|---|---|---|---|
| This compound | 129.20 | 1.2 | 15.3 |
| (1-Methoxy-3,3-dimethylcyclobutyl)methylamine | 157.25 | 1.8 | 8.7 |
| 1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride | 227.73 | 0.5 | 45.6 |
Biological Activity
Chemical Structure and Properties
{[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine is an organic compound characterized by its unique molecular structure, which includes a cyclobutyl ring substituted with a methoxymethyl group and a methylamine group. Its molecular formula is CHNO, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, while the amine group can form covalent bonds with electrophilic centers. These interactions may modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.
Research Findings
Recent studies have explored the compound's potential in various therapeutic areas:
- Antidiabetic Activity : Research indicates that derivatives of cyclobutyl-containing amines may exhibit inhibitory effects on α-glucosidase, an enzyme crucial for carbohydrate metabolism. Such inhibition can help regulate blood glucose levels, making these compounds potential candidates for diabetes management .
- Anticancer Potential : Compounds similar to this compound have been evaluated for their antiproliferative effects against various cancer cell lines. For instance, related structures have shown significant activity against HeLa and MCF-7 cells, suggesting that this class of compounds may be useful in cancer therapy .
Case Studies
- α-Glucosidase Inhibition : A study focusing on new inhibitors bearing imidazo[1,2-c]quinazoline backbones reported IC values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM against Saccharomyces cerevisiae α-glucosidase. This highlights the potential for cyclobutyl derivatives to serve as effective inhibitors in carbohydrate absorption .
- Antiproliferative Activity : In another study, synthesized compounds were tested against cancer cell lines, revealing that certain derivatives exhibited potent activities (IC values as low as 0.34 µM against MCF-7 cells). This indicates that modifications to the cyclobutyl structure can enhance biological efficacy .
Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Cyclobutylmethylamine | Lacks methoxymethyl group | Less reactive |
| Methoxymethylcyclobutane | Lacks amine group | Limited applications |
| Cyclobutylamine | Simpler structure | Different reactivity |
The presence of both a methoxymethyl group and a methylamine group in this compound provides it with unique reactivity and versatility compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
